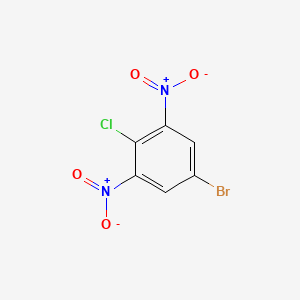

5-Bromo-2-chloro-1,3-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQNTICVTKSXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612332 | |

| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51796-82-8 | |

| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Nitroarene Chemistry

Halogenated nitroarenes are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more nitro groups (–NO₂) and halogen atoms. rsc.org The nitro groups are powerful electron-withdrawing groups, which significantly decrease the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic substitution but highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org

5-Bromo-2-chloro-1,3-dinitrobenzene is a quintessential example of a highly activated haloaromatic system. The two nitro groups at positions 1 and 3 exert a strong inductive and resonance electron-withdrawing effect. This effect creates a significant partial positive charge on the carbon atoms of the ring, making the molecule an excellent electrophile for attack by nucleophiles. libretexts.orgyoutube.com The presence of both bromine and chlorine atoms adds another layer of complexity, raising questions about regioselectivity in substitution reactions—that is, which halogen is preferentially replaced. researchgate.net The study of such molecules is crucial for understanding the fundamental principles that govern reaction mechanisms in electron-deficient aromatic systems. researchgate.net

Significance in Contemporary Synthetic Methodologies and Reactivity Studies

The primary significance of 5-Bromo-2-chloro-1,3-dinitrobenzene in contemporary research lies in its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism typically involves a two-step addition-elimination process, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.

Detailed research on closely related compounds, such as 1-chloro- and 1-bromo-3,5-dinitrobenzene (B94040), reveals a fascinating "dual reactivity." researchgate.net Depending on the nature of the attacking nucleophile and the polarity of the solvent, either the halogen atom or one of the nitro groups can be displaced. researchgate.net This behavior is a pivotal area of study.

Key Research Findings on Reactivity:

Influence of the Nucleophile:

Hard Lewis Bases (e.g., 1,2,4-triazolate anion) tend to replace a nitro group. researchgate.net

Soft Lewis Bases (e.g., arenethiolates) exclusively replace the halogen atom. researchgate.net

Intermediate Lewis Bases (e.g., phenoxide, acetophenone (B1666503) oximate) can lead to the replacement of either the halogen or the nitro group, often depending on the solvent. researchgate.net

Influence of the Solvent:

In less polar aprotic solvents like acetonitrile (B52724) (MeCN), substitution of the nitro group is often favored. researchgate.net

In highly polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA), a mixture of both halogen and nitro group substitution products can be formed, suggesting the rate of halogen substitution increases with solvent polarity. researchgate.net

This predictable, yet tunable, reactivity makes compounds like this compound valuable building blocks. For this compound specifically, the presence of two different halogens introduces an additional competitive element between the C-Br and C-Cl bonds for cleavage, alongside the potential for nitro group displacement. This makes it an ideal substrate for developing highly selective synthetic methods to create complex, polyfunctionalized aromatic molecules, which are often precursors to pharmaceuticals and advanced materials. researchgate.net

Scope of Academic Inquiry and Research Imperatives

Foundational Synthetic Pathways

The primary synthetic routes to this compound rely on multi-step processes involving nitration and halogenation reactions. The sequence and conditions of these reactions are critical for achieving the desired substitution pattern.

Multi-Step Nitration and Halogenation Sequences

These pathways involve the sequential introduction of nitro and halogen substituents onto a benzene-derived precursor. The order of these steps is crucial for directing the incoming groups to the correct positions.

A common approach begins with a dihalogenated benzene (B151609) derivative, such as 1-bromo-2-chlorobenzene (B145985). The nitration of this starting material requires carefully controlled conditions to introduce the nitro groups at the desired 3- and 5-positions. The halogen atoms, while deactivating the ring towards electrophilic substitution, act as ortho- and para-directors. However, due to steric hindrance at the positions ortho to the halogens, the nitronium ion (NO₂⁺), generated from a mixture of fuming nitric acid and concentrated sulfuric acid, preferentially attacks the positions meta to both halogens.

To prevent over-nitration and the formation of unwanted byproducts, the reaction temperature is typically maintained between 0 and 5°C. Vigorous stirring is also essential to ensure a homogenous reaction mixture. Under these conditions, the nitration of 1-bromo-2-chlorobenzene can yield 1-bromo-2-chloro-3,5-dinitrobenzene, though the formation of isomeric byproducts like 1-bromo-2-chloro-4,6-dinitrobenzene can also occur.

Another strategy involves the nitration of moderately deactivated compounds, such as 4-substituted nitrobenzenes. These compounds are first nitrated to form a strongly deactivated dinitro derivative, which is then subsequently brominated. scirp.orgscirp.org This sequential approach allows for a one-pot synthesis combining nitration and bromination. scirp.orgscirp.org The nitration of halogenated benzene derivatives can also be performed in the liquid phase using nitric acid in the presence of a catalyst like an oxyacid of sulfur or phosphorus supported on silica-alumina or alumina. google.com

Table 1: Nitration of Halogenated Benzene Derivatives

| Starting Material | Reagents | Conditions | Major Product | Reference |

| 1-Bromo-2-chlorobenzene | Fuming HNO₃, H₂SO₄ | 0–5°C, 8–12 hours | 1-Bromo-2-chloro-3,5-dinitrobenzene | |

| 4-Substituted nitrobenzenes | Bromine, Nitric acid, H₂SO₄ | Not specified | 5-Bromo-1,3-dinitro compounds | scirp.orgscirp.org |

| Halogenated benzene derivative | Nitric acid | Liquid phase, catalyst | Nitrated halobenzene derivative | google.com |

Sequential Halogenation Strategies for Polyhalogenated Nitroaromatics

An alternative to nitrating a pre-halogenated ring is to introduce the halogens sequentially onto a nitrated aromatic core. This approach can offer better control over the final substitution pattern. For instance, a process for preparing 5-bromo-1,3-dichloro-2-fluoro-benzene involves the bromination of 2,4-dichloro-3-fluoro-aniline, which is obtained from the reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene. google.com While this specific example does not directly yield the title compound, the principle of sequential halogenation following nitration is a relevant synthetic strategy in the broader context of preparing polyhalogenated nitroaromatics. The enzymatic halogenation of aromatic compounds is also a field of growing interest, although its application to heavily substituted and deactivated substrates like dinitrobenzene derivatives is still under exploration. nih.gov

Electrophilic Bromination of Dinitrobenzene Scaffolds

This approach involves the direct bromination of a dinitrobenzene derivative. The two nitro groups strongly deactivate the aromatic ring, making electrophilic substitution challenging. msu.educhemistrysteps.com

The bromination of strongly deactivated aromatic compounds like 1,3-dinitrobenzene (B52904) requires potent brominating agents and harsh reaction conditions. scirp.org A mixture of bromine and nitric acid in concentrated sulfuric acid has been shown to be effective for the bromination of such substrates. scirp.orgscirp.orgoalib.com In this system, the brominating agent exhibits greater reactivity towards strongly deactivated compounds compared to the nitrating agent. scirp.orgscirp.org This method has been successfully used to synthesize 5-bromo-1,3-dinitrobenzene from 1,3-dinitrobenzene in excellent yield by heating at 60-80°C. scirp.org

The presence of nitric acid is crucial for the success of this bromination, as the reaction does not proceed in its absence. scirp.org The concentration of sulfuric acid is also a critical factor, with a decrease in concentration to below 85% halting the reaction. scirp.org It is proposed that the interaction between the nitronium cation (formed from nitric acid in concentrated sulfuric acid) and bromine is a key step in generating the active brominating species. scirp.org

Density functional theory (DFT) calculations have been used to study the electrophilic aromatic bromination of nitrobenzene, providing insights into the regioselectivity of the reaction. researchgate.netugent.bersc.org These studies suggest that the reaction proceeds through an addition-elimination mechanism. researchgate.netugent.bersc.org

Various brominating agents and reaction conditions have been explored to improve the efficiency and selectivity of brominating deactivated aromatic rings. N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a simple and efficient method for the monobromination of highly deactivated aromatic compounds, offering mild reaction conditions and a straightforward workup. nih.govorganic-chemistry.org The use of trifluoroacetic acid as a solvent with N-bromosuccinimide in the presence of sulfuric acid has also been reported to give good to excellent yields of monobrominated products. researchgate.net

Other effective brominating systems for deactivated arenes include tribromoisocyanuric acid in trifluoroacetic acid and N-halosuccinimides activated by trifluoromethanesulfonic acid or BF₃-H₂O. organic-chemistry.org A combination of sodium bromide and sodium periodate (B1199274) under mild acidic conditions has also been utilized for the bromination of deactivated aromatic compounds. researchgate.net

Table 2: Bromination of Deactivated Aromatic Compounds

| Substrate | Brominating Agent/System | Conditions | Product | Reference |

| 1,3-Dinitrobenzene | Bromine, Nitric acid, H₂SO₄ | 60–80°C | 5-Bromo-1,3-dinitrobenzene | scirp.org |

| Highly deactivated aromatics | N-Bromosuccinimide (NBS), H₂SO₄ | Not specified | Monobromo derivatives | nih.govorganic-chemistry.org |

| Deactivated aromatics | N-Bromosuccinimide (NBS), Trifluoroacetic acid, H₂SO₄ | Not specified | Monobromoaromatic compounds | researchgate.net |

| Moderately deactivated arenes | Tribromoisocyanuric acid, Trifluoroacetic acid | Room temperature | Monobrominated products | organic-chemistry.org |

| Deactivated aromatics | NaBr, NaIO₄, Acidic medium | Mild | Bromo-derivatives | researchgate.net |

Industrial Scale Synthesis Considerations for High-Purity Compounds

The industrial production of highly substituted nitroaromatic compounds like this compound is governed by principles of cost-effectiveness, safety, yield, and purity. The synthesis of related compounds provides a framework for the industrial considerations applicable to this specific molecule.

Process Optimization for Enhanced Yield and Purity

Process optimization also focuses heavily on controlling the formation of impurities. In the synthesis of similar structures like 5-bromo-2-chlorobenzoic acid, the use of specific catalytic systems, such as N-Bromosuccinimide (NBS) in sulfuric acid, can effectively suppress the generation of unwanted isomers. google.com This leads to a high-purity product that may only require a single refining step post-reaction. google.com The ability to recycle solvents, catalysts, and acids is another key strategy to reduce production costs and improve the economic viability of the process for industrial applications. google.comgoogle.com

Table 1: Industrial Synthesis Parameters for Related Halogenated Aromatic Compounds

| Feature | Example Process (5-bromo-2-chlorobenzoic acid synthesis) | Benefit |

|---|---|---|

| Starting Material | 2-chlorobenzoic acid | Inexpensive and readily available google.com |

| Reagent System | NBS / Sulfuric Acid | High selectivity, suppresses impurity formation google.com |

| Yield & Purity | High yield, high-purity product after one refining step | Reduced downstream processing costs google.com |

| Process Efficiency | Simple process, potential for reagent recycling | Low cost, suitable for industrial scale google.comgoogle.com |

Implementation of Continuous Flow and Automated Synthetic Systems

Modern industrial chemistry is increasingly moving from traditional batch processing to continuous flow systems to enhance safety, efficiency, and consistency. The synthesis of halogenated aromatics often involves highly reactive intermediates, such as diazonium salts. A patented method for producing 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) utilizes a tubular reactor for the diazotization step. google.com

This continuous flow approach offers significant advantages over batch reactions by reducing the volume of reactive intermediates at any given time, which mitigates the risk of unstable diazonium salt accumulation and decomposition. google.com The improved heat and mass transfer in a tubular reactor allows for more stable reaction conditions, reducing side reactions and leading to a higher final yield. google.com Furthermore, continuous production is energy-efficient, involves shorter reaction times, and is more amenable to automation, making it highly suitable for large-scale industrial manufacturing. google.com This contrasts with methods like silica (B1680970) gel chromatography, which are difficult and costly to perform on an industrial scale, making processes that avoid such purification steps more attractive. google.com

Advanced Catalytic Approaches in Synthesis

The introduction of halogen and nitro groups onto an aromatic ring is controlled by the careful selection of catalytic systems that can manage the electronic properties of the substrate and direct the functionalization to the desired position.

Application of Lewis Acid and Brønsted Acid Catalysis in Halogenation

Aromatic halogenation is a classic example of electrophilic aromatic substitution. However, halogens like bromine are often not electrophilic enough to react with deactivated aromatic rings, such as those bearing multiple nitro groups, without a catalyst. libretexts.org

Lewis acids like ferric halides (FeX₃) and aluminum halides (AlX₃) are traditionally used to activate the halogenating agent. libretexts.orgyoutube.com The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species (Br+) that can be attacked by the benzene ring. libretexts.org Zirconium(IV) chloride (ZrCl₄) has also been shown to be a highly effective Lewis acid catalyst for benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), proceeding through a radical generation pathway. nih.gov

Brønsted acids represent another important class of catalysts, particularly for halogenating aromatic rings that are deactivated by electron-withdrawing groups. researchgate.net They can activate N-haloimide reagents, such as N-halosuccinimides (NBS), making them effective for these challenging substrates under mild conditions. researchgate.net In some cases, Brønsted and Lewis acids can lead to different outcomes; Lewis acid catalysis may favor side-chain bromination, whereas Brønsted acid catalysis tends to promote electrophilic ring bromination. nih.gov The catalytic activity of Brønsted acids can be further enhanced through synergistic effects with co-catalysts or solvents. organic-chemistry.orgrsc.org

Table 2: Comparison of Catalytic Approaches in Aromatic Halogenation

| Catalyst Type | Common Examples | Mechanism of Action | Typical Substrates |

|---|---|---|---|

| Lewis Acid | FeBr₃, AlCl₃, ZrCl₄ | Polarization of X-X bond to create a strong electrophile (X⁺) libretexts.org | Benzene and activated/moderately deactivated rings libretexts.orgyoutube.com |

| Brønsted Acid | H₂SO₄, TsOH | Protonation and activation of N-haloimide reagents (e.g., NBS) nih.govresearchgate.net | Arenes with electron-withdrawing groups researchgate.net |

Chemo- and Regioselective Control in Aromatic Functionalization

The synthesis of this compound from a precursor like 2-chloro-1,3-dinitrobenzene (B1198899) is a challenge in regioselectivity. The outcome of the electrophilic bromination is dictated by the directing effects of the substituents already present on the aromatic ring.

The substituents exert the following influences:

Chloro Group (-Cl): This is an ortho-, para-directing group, though it is deactivating.

Nitro Groups (-NO₂): These are powerful deactivating and meta-directing groups.

In the starting material, 2-chloro-1,3-dinitrobenzene, the potential sites for substitution are C4, C5, and C6.

Position C4: Ortho to the chlorine and ortho to one nitro group.

Position C5: Para to the chlorine and meta to both nitro groups.

Position C6: Ortho to the chlorine and ortho to the other nitro group.

The directing effects converge to strongly favor substitution at the C5 position. Bromination at C5 is electronically favored as it is the para position relative to the chloro director and the meta position relative to both deactivating nitro groups. The use of advanced catalytic systems, as described previously, is crucial for achieving this transformation efficiently, overcoming the significant deactivation of the ring by the three electron-withdrawing groups.

Research-Grade Purification and Isolation Techniques

Achieving the high purity required for research-grade applications (often >99%) necessitates specific purification and isolation techniques. americanelements.com The methods employed depend on the scale of the synthesis and the physical properties of the target compound and its impurities.

For substituted dinitrobenzenes, several standard laboratory techniques are effective:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. Ethanol (B145695) is frequently used for recrystallizing similar nitroaromatic compounds. researchgate.net

Column Chromatography: For small-scale synthesis or the separation of very similar compounds, column chromatography using silica gel is a powerful tool. researchgate.net However, its application on an industrial scale is often impractical due to high cost and solvent consumption. google.com

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility. For example, a product might be extracted into an organic solvent like dichloromethane, washed to remove residual acids or bases, and then isolated by evaporating the solvent. google.com

Vacuum Distillation: For compounds that are liquid or have a sufficiently low boiling point, vacuum distillation can be an effective purification method, especially on a larger scale. google.com

The selection of a specific technique or a combination thereof allows for the isolation of this compound at various purity grades, from technical to ultra-high purity for specialized research. americanelements.com

Table 3: Purification Techniques for this compound

| Technique | Scale of Use | Principle | Common Application |

|---|---|---|---|

| Recrystallization | Lab & Industrial | Differential solubility in a solvent at different temperatures | Purification of crude solid product researchgate.net |

| Column Chromatography | Lab / Research | Differential adsorption onto a stationary phase (e.g., silica gel) | Separation of isomers and closely related impurities researchgate.net |

| Extraction | Lab & Industrial | Differential solubility between two immiscible liquid phases | Initial work-up to separate product from aqueous/acidic/basic waste google.com |

| Vacuum Distillation | Lab & Industrial | Separation based on differences in boiling points under reduced pressure | Purification of thermally stable liquid products or low-melting solids google.com |

Recrystallization Methodologies for Product Isolation

Recrystallization is a fundamental and widely employed technique for the purification of crude, solid organic compounds, including this compound. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the crude product completely at an elevated temperature (typically the solvent's boiling point) but will have low solubility for the target compound at lower temperatures (e.g., 0-5 °C), allowing it to crystallize out while impurities remain dissolved.

For halogenated dinitrobenzene derivatives, polar organic solvents are often effective. Alcohols such as methanol (B129727) and ethanol are frequently the solvents of choice due to their favorable solubility profiles for these types of compounds and their volatility, which facilitates easy removal from the purified crystals.

A general laboratory procedure for the recrystallization of this compound involves dissolving the crude solid in a minimum amount of hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. This slow cooling promotes the formation of large, well-defined crystals, which tend to exclude impurity molecules from their crystal lattice. Once cooling is complete, often aided by an ice bath to maximize the yield, the purified crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried.

The selection of the solvent is critical and is determined empirically. The table below outlines potential solvents and their roles in the recrystallization of compounds structurally similar to this compound.

Table 1: Solvent Selection for Recrystallization

| Solvent System | Rationale and Application |

|---|---|

| Methanol | Often used for compounds with moderate polarity. A procedure for the related 1-bromo-3-chloro-5-iodobenzene (B84608) specifies recrystallization from hot methanol, suggesting its suitability for similar halogenated aromatics. google.com |

| Ethanol | Similar to methanol, ethanol is a common choice. It is slightly less polar and has a higher boiling point, which can be advantageous for certain solubility profiles. |

| Ethanol/Water | For compounds that are too soluble in pure ethanol at low temperatures, the addition of water (an anti-solvent) can effectively reduce the solubility and induce crystallization upon cooling. |

| Ethyl Acetate (B1210297) | A solvent of intermediate polarity, sometimes used for recrystallizing dinitrobenzene intermediates. |

The effectiveness of recrystallization is contingent on the impurity profile. If impurities have similar solubility characteristics to the desired product, multiple recrystallization steps or the use of a different purification technique may be necessary to achieve high purity.

Advanced Chromatographic Separation Techniques

When recrystallization does not provide adequate purity, or when separating complex mixtures of isomers produced during synthesis, advanced chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography

A standard and scalable method for purifying synthetic products is column chromatography. For a compound like this compound, which is moderately polar, a normal-phase setup is typically used. This involves a polar stationary phase, most commonly silica gel (SiO₂), and a non-polar mobile phase (eluent).

The crude mixture is loaded onto the top of a column packed with silica gel. The eluent is then passed through the column. Compounds in the mixture move down the column at different rates depending on their polarity. Less polar compounds have weaker interactions with the silica gel and travel down the column more quickly, while more polar compounds interact more strongly and elute later. The choice of eluent is critical for achieving good separation. Often, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is used. The polarity of the eluent can be fine-tuned to optimize separation, a process often guided by preliminary analysis using Thin Layer Chromatography (TLC). mnstate.edu

Table 2: Typical Conditions for Column Chromatography

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (200-400 mesh) |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent and a polar modifier. Common systems include Hexane/Ethyl Acetate or Heptane. google.com |

| Elution Mode | Isocratic (constant eluent composition) or Gradient (increasing polarity of the eluent over time). |

| Detection | Fractions are collected and analyzed, typically by TLC or UV-Vis spectroscopy, to identify those containing the pure product. |

High-Performance Liquid Chromatography (HPLC)

For analytical-scale separation and purity assessment, as well as for preparative purification of smaller quantities, High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers higher resolution and speed compared to standard column chromatography. Both normal-phase and reverse-phase HPLC can be applied to halogenated nitroaromatics.

Reverse-Phase (RP) HPLC: This is the most common mode of HPLC. It uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. For compounds like this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water is typical. A small amount of acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.com

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (like silica or a cyano-bonded phase) is used with a non-polar mobile phase. A system using n-hexane and isopropanol (B130326) has been shown to be effective for separating related bromo-chloro derivatives. researchgate.net This method can be particularly useful for separating isomers that are difficult to resolve using reverse-phase techniques.

Table 3: Illustrative HPLC Conditions

| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane) | Silica or Chiralcel ODH researchgate.net |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid sielc.com | n-Hexane / Isopropanol (e.g., 80:20 v/v) researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) researchgate.net | UV-Vis Detector (e.g., at 254 nm) |

| Application | Purity determination, quantitative analysis | Isomer separation, preparative purification |

These advanced chromatographic techniques, particularly when optimized, are capable of separating this compound from closely related isomers and byproducts, enabling the isolation of the compound at very high purity levels required for subsequent applications.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org For this compound, the SNAr pathway is the most significant, driven by the presence of the two nitro substituents. These reactions typically proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com However, under certain conditions, a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single step, has been proposed, especially for reactions involving chloride or bromide as leaving groups. strath.ac.ukresearchgate.net

The reactivity of this compound in SNAr reactions is intricately controlled by the electronic and steric effects of its substituents.

The two nitro groups are paramount to the reactivity of the benzene ring towards nucleophiles. youtube.com Positioned at the 1 and 3 positions, they exert a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). This activation is a well-established principle in SNAr reactions, as it significantly reduces the electron density of the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack. youtube.compsu.edu

The nitro groups play a crucial role in stabilizing the negatively charged Meisenheimer complex formed during the reaction. libretexts.orgyoutube.com The negative charge introduced by the attacking nucleophile can be delocalized onto the oxygen atoms of the nitro groups through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction. This stabilization is most effective when the nitro groups are positioned ortho and/or para to the site of nucleophilic attack. youtube.com In the case of this compound, the nitro groups are ortho and para to the chlorine atom at the 2-position and meta to the bromine atom at the 5-position. This positioning profoundly influences the regioselectivity of nucleophilic attack.

The presence of two different halogen substituents, bromine and chlorine, introduces a competitive element to the SNAr reactions of this compound. The regioselectivity—whether the nucleophile replaces the bromine or the chlorine—is determined by a combination of factors.

The chlorine atom at the 2-position is situated between the two activating nitro groups. This ortho and para relationship allows for maximal resonance stabilization of the Meisenheimer intermediate that would be formed upon nucleophilic attack at this position. youtube.com Conversely, the bromine atom at the 5-position is meta to both nitro groups. Nucleophilic attack at this position would result in a Meisenheimer intermediate where the negative charge cannot be as effectively delocalized onto the nitro groups. Consequently, nucleophilic attack is overwhelmingly favored at the 2-position, leading to the displacement of the chlorine atom.

While electronic factors strongly favor the displacement of chlorine, the inherent nature of the halogens as leaving groups also plays a role. Generally, in nucleophilic substitution reactions, the leaving group ability of halogens follows the trend: I > Br > Cl > F. brainly.com This is attributed to the weaker carbon-halogen bond and the greater ability of larger, more polarizable halogens to stabilize a negative charge. brainly.comyoutube.comreddit.com Therefore, based on leaving group ability alone, bromine would be expected to be a better leaving group than chlorine. brainly.com However, in the context of SNAr on this specific molecule, the powerful activating effect of the nitro groups on the 2-position dominates, making the displacement of chlorine the more favorable pathway.

To definitively determine the preferred leaving group in the SNAr reactions of this compound, both experimental and computational studies are essential.

Experimental studies involving the reaction of this compound with a range of nucleophiles, such as alkoxides (e.g., sodium methoxide) and thiolates (e.g., sodium thiophenoxide), would provide clear evidence of the regioselectivity. The reaction products would be analyzed to identify which halogen was displaced.

Based on the principles of SNAr activation, it is anticipated that these reactions would predominantly yield products resulting from the displacement of the chlorine atom. For example, reaction with sodium methoxide (B1231860) would be expected to produce 5-bromo-1,3-dinitro-2-methoxybenzene.

| Nucleophile | Expected Major Product | Displaced Halogen |

| Sodium Methoxide | 5-Bromo-1,3-dinitro-2-methoxybenzene | Chlorine |

| Sodium Thiophenoxide | 5-Bromo-1,3-dinitro-2-(phenylthio)benzene | Chlorine |

These experiments would validate the overwhelming influence of the electronic activation by the nitro groups on the regioselectivity of the reaction, overriding the intrinsic leaving group ability of bromine versus chlorine.

Computational chemistry offers a powerful tool to investigate the mechanistic details of these reactions. strath.ac.ukresearchgate.netresearchgate.net By calculating the potential energy surfaces for the nucleophilic attack at both the 2-position (displacing chlorine) and the 5-position (displacing bromine), the activation energies and the stabilities of the corresponding Meisenheimer intermediates can be determined.

Such calculations would likely confirm that the transition state leading to the displacement of the chlorine atom is significantly lower in energy than that for the displacement of the bromine atom. This difference in activation energy would be attributed to the superior stabilization of the Meisenheimer intermediate by the ortho and para nitro groups. These computational models can also explore the possibility of a concerted mechanism, which has been suggested for SNAr reactions with chloride and bromide leaving groups, by searching for the presence or absence of a stable Meisenheimer intermediate. strath.ac.ukresearchgate.net

| Reaction Pathway | Calculated Activation Energy (Illustrative) | Key Stabilizing Factor |

| Displacement of Chlorine at C2 | Lower | Resonance stabilization by ortho and para nitro groups |

| Displacement of Bromine at C5 | Higher | Weaker resonance stabilization by meta nitro groups |

Dual Reactivity in SNAr: Competition Between Halogen and Nitro Group Displacement

In the landscape of nucleophilic aromatic substitution (SNAr) reactions, this compound presents a fascinating case of dual reactivity. The presence of two different halogen atoms (bromine and chlorine) and two nitro groups on the benzene ring offers multiple potential sites for nucleophilic attack. This leads to a competition between the displacement of a halogen atom and a nitro group, a phenomenon that is finely tuned by several factors, including the nature of the attacking nucleophile, the solvent, and the inherent electronic properties of the substrate.

Correlation with Nucleophile Hardness and Softness Principles

The regioselectivity of nucleophilic attack on dihalodinitrobenzenes can be effectively rationalized using the Hard and Soft Acids and Bases (HSAB) principle. wikipedia.org In this context, the carbon atoms attached to the leaving groups act as electrophilic centers (Lewis acids), and their "hardness" or "softness" dictates their reactivity towards different nucleophiles (Lewis bases).

Hard Nucleophiles: These are typically characterized by high electronegativity, low polarizability, and high charge density. Examples include alkoxide ions and the 1,2,4-triazolate anion. wikipedia.orgresearchgate.net These nucleophiles preferentially attack the "harder" electrophilic center. In the case of dinitrobenzene derivatives, the carbon atom attached to a nitro group is considered a harder Lewis acid site compared to the carbon atom bonded to a halogen. wikipedia.org This preference is attributed to the greater electronegativity of the nitrogen atom in the nitro group compared to the halogen atoms. researchgate.net Consequently, hard nucleophiles favor the displacement of a nitro group. wikipedia.org

Soft Nucleophiles: These possess lower electronegativity, high polarizability, and lower charge density. Arenethiolates are classic examples of soft nucleophiles. wikipedia.orgresearchgate.net They tend to react preferentially with "softer" electrophilic centers. The carbon atom bonded to a halogen is considered a softer Lewis acid than the carbon attached to a nitro group. wikipedia.org Therefore, soft nucleophiles like arenethiolates selectively displace a halogen atom. wikipedia.org

Intermediate Nucleophiles: Nucleophiles with properties that lie between the hard and soft extremes, such as phenoxides and acetophenone (B1666503) oximate, can exhibit dual reactivity, leading to a mixture of products where both halogen and nitro group displacement occurs. wikipedia.orgresearchgate.net The exact product ratio in these cases is highly dependent on other reaction conditions, particularly the solvent. wikipedia.org

Impact of Solvent Polarity and Reaction Medium on Pathway Selectivity

The polarity and nature of the solvent play a crucial role in directing the reaction pathway in the SNAr of dihalodinitrobenzenes. Dipolar aprotic solvents are commonly employed for these reactions, and their ability to solvate the intermediate Meisenheimer complexes can significantly influence the stability of the transition states and, consequently, the reaction outcome. wikipedia.orgresearchgate.net

An increase in solvent polarity generally favors the replacement of the halogen atom. wikipedia.org This is because the transition state leading to halogen displacement involves a more polarizable (softer) anionic intermediate, which is better stabilized by more polar solvents. wikipedia.orgresearchgate.net

A study on the reactivity of 1-halo-3,5-dinitrobenzenes (where halo = Cl, Br) with various nucleophiles in different dipolar aprotic solvents illustrates this effect. The solvents used, in increasing order of polarity, were acetonitrile (MeCN), N-methylpyrrolidone (NMP), and hexamethylphosphoramide (B148902) (HMPA). wikipedia.orgresearchgate.net

In the less polar solvent MeCN , the reaction of 1-halo-3,5-dinitrobenzenes with intermediate nucleophiles like phenoxide resulted exclusively in the displacement of the nitro group. wikipedia.orgresearchgate.net

In the more polar solvents NMP and HMPA , the same reaction yielded a mixture of both halogen and nitro group substitution products. wikipedia.orgresearchgate.net With trifluoroethoxide, a softer alkoxide, the reaction in HMPA gave a roughly 1:1 mixture of halogen and nitro group replacement products, whereas in MeCN, only nitro group displacement was observed. wikipedia.org

This trend highlights that a more polar reaction medium can steer the reaction towards the displacement of the softer leaving group (the halogen) by better stabilizing the corresponding transition state.

Reactivity Profiles with Specific Nucleophilic Reagents (e.g., Arenethiolates, Triazolate Anions)

The principles of dual reactivity are clearly demonstrated in the reactions of dihalodinitrobenzenes with specific nucleophiles such as arenethiolates and triazolate anions.

Arenethiolates: As soft nucleophiles, arenethiolates consistently lead to the displacement of a halogen atom, irrespective of the solvent used. wikipedia.orgresearchgate.net For instance, the reaction of 1-chloro-3,5-dinitrobenzene (B1328920) and 1-bromo-3,5-dinitrobenzene (B94040) with arenethiolates in solvents like MeCN, NMP, and HMPA exclusively yields the corresponding aryl thioether, with no nitro group substitution detected. chemistrysteps.com This underscores the strong preference of soft nucleophiles for the softer electrophilic center of the carbon-halogen bond. wikipedia.org

1,2,4-Triazolate Anion: This anion is a hard nucleophile due to its high basicity and the low polarizability of its nucleophilic nitrogen center, which is part of an aromatic system. researchgate.net In reactions with 1-halo-3,5-dinitrobenzenes, the 1,2,4-triazolate anion exclusively displaces a nitro group, regardless of the halogen present or the polarity of the solvent (MeCN, NMP, or HMPA). wikipedia.orgresearchgate.net This regioselectivity confirms the preference of hard nucleophiles for the harder electrophilic site at the carbon-nitro bond. wikipedia.org

The following table summarizes the observed reactivity for analogous 1-halo-3,5-dinitrobenzenes, which provides a strong basis for predicting the behavior of this compound.

| Nucleophile | Type | Solvent | Predicted Major Product with this compound | Leaving Group |

|---|---|---|---|---|

| Arenethiolate | Soft | MeCN, NMP, HMPA | Halogen Displacement Product | -Cl or -Br |

| 1,2,4-Triazolate Anion | Hard | MeCN, NMP, HMPA | Nitro Group Displacement Product | -NO2 |

| Phenoxide | Intermediate | MeCN | Nitro Group Displacement Product | -NO2 |

| Phenoxide | Intermediate | NMP, HMPA | Mixture of Halogen and Nitro Displacement Products | -Cl, -Br, -NO2 |

Kinetic and Thermodynamic Parameters of SNAr

Determination of Rate-Determining Steps and Meisenheimer Complex Formation

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . chemrxiv.orglibretexts.orglibretexts.org

Step 1 (Addition): The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This step disrupts the aromaticity of the ring and forms the Meisenheimer complex. This initial attack is typically the slow, rate-determining step of the reaction because it involves the loss of aromatic stabilization. chemistrysteps.commasterorganicchemistry.com

Step 2 (Elimination): The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is usually fast. masterorganicchemistry.com

The formation of the Meisenheimer complex is often the rate-limiting step because of the significant energy barrier associated with breaking the aromaticity of the benzene ring. chemistrysteps.com The stability of this intermediate is crucial; the electron-withdrawing nitro groups play a vital role in delocalizing the negative charge, thereby stabilizing the complex. libretexts.org In some cases, particularly with poor leaving groups or when the nucleophile is a weak base, the decomposition of the Meisenheimer complex (Step 2) can become rate-limiting. Kinetic studies, such as monitoring the reaction rate as a function of nucleophile concentration, can help elucidate which step is rate-determining. nih.gov

Isokinetic Relationships and Linear Free Energy Correlations (e.g., Hammett and Brønsted Plots)

Linear free energy relationships (LFERs) are powerful tools in mechanistic organic chemistry that correlate rate or equilibrium constants for a series of reactions with a parameter that quantifies the effect of changing a substituent or reaction variable. chemrxiv.org

Hammett Equation: The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to a substituent constant (σ) and a reaction constant (ρ). libretexts.org The σ value represents the electron-donating or electron-withdrawing nature of a substituent, while the ρ value indicates the sensitivity of the reaction to these electronic effects. libretexts.org For SNAr reactions, a large positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing substituents that stabilize the negatively charged Meisenheimer complex. chemrxiv.org

Brønsted Equation: The Brønsted catalysis equation, log(k) = βpKa + C, relates the rate constant of a reaction to the pKa of a series of related nucleophiles (or the conjugate acid of the leaving group). The Brønsted coefficient, β (or βnuc), provides insight into the degree of bond formation in the transition state. researchgate.net For SNAr reactions, βnuc values are typically large and positive, suggesting a significant degree of bond formation between the nucleophile and the aromatic carbon in the rate-determining transition state. nih.govresearchgate.net

The table below illustrates hypothetical Hammett and Brønsted parameters for the SNAr reaction of a generic dihalodinitrobenzene, reflecting the expected trends.

| LFER Type | Equation | Typical Value for SNAr | Interpretation |

|---|---|---|---|

| Hammett | log(k/k₀) = ρσ | Large positive ρ | Reaction is highly sensitive to and accelerated by electron-withdrawing substituents on the aromatic ring. |

| Brønsted | log(k) = βnucpKa + C | Large positive βnuc (e.g., 0.7-1.1) | Significant bond formation to the nucleophile in the transition state of the rate-determining step. |

These relationships are instrumental in mapping the electronic demands of the reaction and confirming the mechanistic pathway. For this compound, it is anticipated that its SNAr reactions would follow these established principles, exhibiting a high sensitivity to the electronic nature of both the nucleophile and any additional substituents on the aromatic ring.

Reduction Chemistry of Nitro Functional Groups

The reduction of nitroarenes is a fundamental transformation in organic synthesis, providing a gateway to valuable aniline (B41778) derivatives. youtube.com The presence of two nitro groups on the benzene ring of this compound, along with chloro and bromo substituents, necessitates careful selection of reagents to achieve controlled and selective reduction.

The conversion of nitro groups to amines can be accomplished through various methods, including catalytic hydrogenation or the use of reducing metals in acidic media. acs.orgmasterorganicchemistry.com Common methods involve reagents such as iron, zinc, or tin(II) chloride with an acid like HCl, or catalytic hydrogenation over palladium, platinum, or nickel catalysts. youtube.commasterorganicchemistry.comtandfonline.com

For dinitro compounds like this compound, achieving selective reduction of one nitro group to form a nitroaniline, or both groups to form a diamine, is a significant challenge. The choice of reducing agent and reaction conditions is paramount. Chemoselective reduction of dinitroarenes to nitroanilines can be achieved using specific reagents that are sensitive to the electronic environment of the nitro groups. organic-chemistry.org For instance, iron-based catalysts have been shown to be effective for chemoselective nitro reduction in the presence of other reactive functionalities, including aryl halides. rsc.orgnih.gov Similarly, sulfide (B99878) reagents are also known for their ability to selectively reduce one nitro group in polynitroaromatic compounds. nih.gov

Complete reduction to the corresponding diamine, 5-bromo-2-chloro-benzene-1,3-diamine, typically requires harsher conditions or a higher stoichiometry of the reducing agent. For instance, when reducing dinitroarenes, doubling the amount of the reducing agent (such as a FeCl₃-Zn system) is a common strategy. tandfonline.com

| Reagent System | Typical Selectivity | Applicable Conditions | Reference(s) |

| Fe / HCl or NH₄Cl | High for NO₂ to NH₂; can be selective | Acidic medium | acs.org |

| SnCl₂ / HCl | Mild; often used for selective reductions | Acidic medium | tandfonline.com |

| H₂ / Pd/C | Highly efficient; may risk dehalogenation | Neutral pH, various solvents | acs.orgorganic-chemistry.org |

| Na₂S or (NH₄)₂S | Selective for one NO₂ in dinitro compounds | Basic or neutral medium | nih.gov |

| Iron(III) catalyst / Silane | High chemoselectivity over aryl halides | Mild conditions | rsc.orgnih.gov |

The reduction of one or both nitro groups on the this compound ring induces a profound change in the molecule's electronic and steric character. This transformation is one of the most significant in terms of altering the reactivity of an aromatic ring. masterorganicchemistry.com

Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. This deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, the amino group (-NH₂) is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. masterorganicchemistry.com The reduction of a nitro group to an amine thus converts a strongly deactivated ring into a strongly activated one, making it significantly more susceptible to electrophilic attack and directing incoming groups to the ortho and para positions. masterorganicchemistry.com

Steric Effects: While both nitro and amino groups introduce steric bulk, their spatial requirements differ. The transformation from a planar -NO₂ group to a more pyramidal -NH₂ group alters the steric hindrance around the substitution sites, which can influence the regioselectivity of subsequent reactions.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.com For a substrate like this compound, the presence of two different halogen atoms offers opportunities for selective functionalization.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating biaryl structures. wikipedia.orglibretexts.org In the case of this compound, the reactivity of the C-X bond in the crucial oxidative addition step of the catalytic cycle is key. libretexts.org The general reactivity trend for halogens in this step is I > Br > OTf > Cl. libretexts.orglibretexts.org

Therefore, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective Suzuki-Miyaura coupling at the C-5 position. The strong electron-withdrawing nature of the two nitro groups further facilitates the oxidative addition step at the halogen-bearing carbons, enhancing the reactivity of the substrate. libretexts.orgresearchgate.net

The general mechanism involves three main stages:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. libretexts.org

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, a step often facilitated by a base. wikipedia.org

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

A common side reaction in palladium-catalyzed couplings is dehalogenation, where the halogen atom is replaced by a hydrogen atom. Another potential issue is β-hydride elimination, although this is less common with aryl substrates. libretexts.org For electron-deficient aryl halides like this compound, reductive dehalogenation can be a significant competing pathway.

Strategies to minimize these side reactions include:

Ligand Selection: The use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination over competing pathways. libretexts.org

Base and Solvent Choice: The nature of the base and solvent system can influence the reaction outcome. Anhydrous conditions and specific bases like potassium trimethylsilanolate (TMSOK) or cesium fluoride (B91410) (CsF) can be beneficial, sometimes in combination with additives like trimethyl borate (B1201080) to enhance rates and prevent catalyst inhibition. nih.govnih.gov

Catalyst Precursor: The choice of the palladium precursor, such as Pd(OAc)₂ or various palladacycles, can impact catalyst activity and stability, thereby reducing the likelihood of side reactions. researchgate.netsigmaaldrich.com

| Side Reaction | Mitigation Strategy | Rationale | Reference(s) |

| Dehalogenation (Hydrodehalogenation) | Use of bulky, electron-rich ligands (e.g., biaryl phosphines). | Promotes reductive elimination, sterically disfavors pathways leading to dehalogenation. | libretexts.org |

| Homocoupling of Boronic Acid | Slow addition of the boronic acid; use of appropriate base. | Minimizes the concentration of the boronic acid available for unwanted side reactions. | - |

| Protodeboronation | Use of anhydrous conditions; choice of boronic ester over acid. | Prevents the cleavage of the C-B bond by protons before transmetalation can occur. | researchgate.net |

Optimizing the Suzuki-Miyaura reaction for a complex substrate like this compound involves fine-tuning several parameters to maximize yield and selectivity for coupling at the C-Br position while leaving the C-Cl bond intact. researchgate.netrsc.org

Catalyst System: The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the ligand is critical. Bulky, electron-donating phosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos) are often effective for challenging substrates, including aryl chlorides, suggesting they would be robust enough to ensure selectivity for the more reactive bromide. libretexts.orgresearchgate.net

Base: The choice of base is crucial for activating the organoboron species for transmetalation. wikipedia.org Inorganic bases like K₂CO₃, K₃PO₄, and CsF are commonly used. For less reactive halides or challenging substrates, stronger bases or fluoride sources are often employed. nih.gov

Solvent: A variety of solvents can be used, often in biphasic mixtures with water (e.g., toluene/water, dioxane/water). The solvent choice can affect the solubility of the reagents and the efficacy of the base. sigmaaldrich.com

Temperature: While many modern catalyst systems operate at room temperature, some challenging couplings may require heating. sigmaaldrich.com However, higher temperatures can also increase the rate of side reactions like dehalogenation.

Advanced Spectroscopic and Computational Characterization in Mechanistic Elucidation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The nitro (-NO₂) group is one of the most readily identifiable functional groups in an IR spectrum due to its strong and characteristic absorption bands. These arise from the stretching vibrations of the N-O bonds. nih.gov

For aromatic nitro compounds, two distinct and intense peaks are typically observed:

Asymmetric N-O Stretch: A strong band usually appears in the range of 1550-1475 cm⁻¹.

Symmetric N-O Stretch: Another strong band is found at a lower frequency, typically between 1360-1290 cm⁻¹.

The presence of two strong absorption bands in these regions is a reliable indicator of a nitro functionality. nist.gov For 5-Bromo-2-chloro-1,3-dinitrobenzene, these bands are expected to be prominent features of its IR spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for Aromatic Nitro Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Asymmetric Stretch (νas) | 1550 - 1475 | Strong |

| Symmetric Stretch (νs) | 1360 - 1290 | Strong |

Identification of Intra- and Intermolecular Interactions in Derivatives (e.g., Hydrogen Bonding)

Information regarding the synthesis or analysis of derivatives of this compound, and specifically the study of their intra- and intermolecular interactions such as hydrogen bonding, is absent from the surveyed scientific literature.

Mass Spectrometry (MS)

While mass spectrometry is a standard technique for the identification of chemical compounds, specific data for this compound, including its molecular ion peak and fragmentation patterns, are not detailed in available research.

Molecular Ion Peak Analysis for Compound Identification

The theoretical exact mass of this compound is 279.88865 Da. nih.gov However, no experimental mass spectrometry data providing analysis of the molecular ion peak for its definitive identification has been published.

Fragmentation Pattern Interpretation for Structural Conformation

No studies interpreting the fragmentation pattern of this compound under mass spectrometry for structural confirmation were discovered.

X-ray Crystallography for Molecular Structure and Isomer Resolution

There are no published X-ray crystallography studies for this compound. Consequently, definitive data on its crystal structure, bond lengths, bond angles, and isomeric resolution using this method are not available.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Kinetic Studies

Searches for the application of High-Performance Liquid Chromatography (HPLC) in monitoring reactions involving this compound or for conducting kinetic studies of its reactions yielded no results. While HPLC methods exist for related compounds, such as other dinitrobenzene derivatives, no specific methods have been reported for this compound. researchgate.net

Computational Chemistry Approaches

No computational chemistry studies, such as Density Functional Theory (DFT) calculations, that focus on the molecular structure, electronic properties, or reactivity of this compound have been published. Such studies are common for understanding chemical compounds, but none were found for this specific molecule. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and predicting the reactivity of organic molecules like this compound. This approach is centered on calculating the electron density of a system to determine its energy and other properties.

For a molecule such as this compound, DFT calculations can provide valuable insights into its reactivity. The presence of multiple electron-withdrawing groups, namely the two nitro groups, and the halogen substituents (bromine and chlorine), creates a complex electronic environment. DFT methods, such as B3LYP, are commonly used to model such systems. nih.gov

Key parameters derived from DFT calculations that help in predicting reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the LUMO is indicative of the molecule's ability to accept electrons, a key feature in nucleophilic aromatic substitution reactions, which are common for electron-deficient rings like dinitrobenzene derivatives.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the areas around the nitro groups would be expected to be highly negative, while the aromatic ring carbons would be relatively electron-deficient and susceptible to nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's stability and reactivity.

Modeling of Transition States and Reaction Intermediates

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by characterizing the structures and energies of transition states and intermediates. For this compound, a primary reaction pathway of interest is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a high-energy intermediate known as a Meisenheimer complex. This complex is a resonance-stabilized anionic σ-complex formed by the attack of a nucleophile on the aromatic ring.

Theoretical modeling of this process for this compound would involve:

Locating the Transition State (TS): Computational methods can identify the geometry of the transition state for the formation of the Meisenheimer complex. This involves finding a first-order saddle point on the potential energy surface. The energy of this transition state is critical for determining the reaction rate.

Characterizing the Meisenheimer Complex: The structure and stability of the intermediate Meisenheimer complex can be calculated. The presence of two nitro groups and two different halogens on the benzene (B151609) ring of this compound would lead to various possible isomers of the Meisenheimer complex, depending on the position of nucleophilic attack.

Calculating Reaction Energy Profiles: By computing the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile provides a comprehensive understanding of the reaction mechanism and kinetics.

Prediction of Spectroscopic Parameters and Isotopic Shifts

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their electronic properties.

For this compound, the following spectroscopic properties can be theoretically predicted:

Vibrational Spectra (Infrared and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov This allows for the assignment of experimental IR and Raman bands to specific vibrational modes, such as the characteristic symmetric and asymmetric stretches of the nitro groups, C-N stretching, C-Cl stretching, and C-Br stretching vibrations. While experimental spectra for this compound are not widely published, theoretical predictions for similar dinitrobenzene derivatives have shown good agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. arpgweb.comnih.gov These predictions are highly sensitive to the electronic environment of each nucleus. For this compound, the calculations would predict the chemical shifts of the two aromatic protons and the six carbon atoms, reflecting the influence of the electron-withdrawing nitro and halogen substituents.

Isotopic Shifts: Theoretical calculations can also predict the shifts in vibrational frequencies or NMR chemical shifts upon isotopic substitution (e.g., replacing ¹²C with ¹³C, or ¹⁴N with ¹⁵N). These predicted isotopic shifts can be a sensitive probe of molecular structure and bonding and can be compared with experimental data where available.

Although detailed research findings for this compound are sparse, the established computational methodologies provide a robust framework for its future characterization.

Theoretical Frameworks and Structure Reactivity Correlations for 5 Bromo 2 Chloro 1,3 Dinitrobenzene

Principles of Electron-Withdrawing Group Effects in Aromatic Systems

The combination of nitro and halogen substituents on the benzene (B151609) ring significantly deactivates it towards electrophilic attack and activates it towards nucleophilic aromatic substitution. numberanalytics.comwikipedia.org This is a direct consequence of the powerful electron-withdrawing nature of these groups.

The nitro group (–NO₂) is a potent electron-withdrawing group, exerting its influence through both the inductive and mesomeric (resonance) effects. nih.govlasalle.edu

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework. This effect decreases the electron density at all positions on the ring, but is strongest at the ortho position. lasalle.eduvaia.com

Mesomeric Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. youtube.com This resonance effect withdraws electron density primarily from the ortho and para positions, creating significant partial positive charges at these sites. lasalle.edureddit.com

The combined -I and -M effects of the two nitro groups in 5-Bromo-2-chloro-1,3-dinitrobenzene make the aromatic ring exceptionally electron-deficient. This deactivation is so strong that electrophilic aromatic substitution is highly unfavorable, while the ring becomes susceptible to nucleophilic attack. libretexts.org

Halogens exhibit a dual electronic nature, which complicates their effect on aromatic rings. wikipedia.orgcdn-website.com

Inductive Effect (-I): Due to their high electronegativity, halogens (like chlorine and bromine) withdraw electron density from the aromatic ring through the sigma bonds. libretexts.orgvaia.com This effect deactivates the ring towards electrophilic substitution. quora.com

Mesomeric Effect (+M): The lone pairs of electrons on the halogen atoms can be donated into the π-system of the benzene ring through resonance. lasalle.eduquora.com This effect increases the electron density, particularly at the ortho and para positions.

Quantum Mechanical Studies of Molecular Orbitals

Computational chemistry provides powerful tools to quantify the electronic structure and predict the reactivity of molecules like this compound.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO represents the orbital with the highest energy electrons and is associated with the molecule's ability to act as a nucleophile. libretexts.org

The LUMO is the lowest energy empty orbital and relates to the molecule's capacity to act as an electrophile. libretexts.org

For highly electron-deficient molecules like this compound, the energy of the LUMO is expected to be very low. A lower LUMO energy indicates a greater electrophilicity and a higher susceptibility to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. malayajournal.org

The global electrophilicity index (ω) is a descriptor that quantifies the electrophilic power of a molecule. For nitroaromatic compounds, a higher electrophilicity index is correlated with increased reactivity towards nucleophiles. nih.gov

Table 1: Representative Frontier Orbital Data for Related Nitroaromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.3 | -1.3 | 6.0 |

| 1,3-Dinitrobenzene (B52904) | -8.1 | -2.5 | 5.6 |

| 2,4,6-Trinitrotoluene (TNT) | -7.8 | -3.4 | 4.4 |

Note: These are representative values from computational studies and can vary with the level of theory and basis set used.

Fukui functions are a concept within Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. mdpi.comnih.gov They describe how the electron density at a specific point in a molecule changes with the addition or removal of an electron. researchgate.net

The Fukui function f+(r) predicts the most likely sites for a nucleophilic attack (where an electron is accepted). nih.govresearchgate.net

The Fukui function f-(r) indicates the most probable sites for an electrophilic attack (where an electron is donated). nih.govresearchgate.net

The dual descriptor (Δf) can also be used to distinguish between sites susceptible to nucleophilic versus electrophilic attack. researchgate.net

For this compound, analysis of the f+(r) would highlight the carbon atoms most susceptible to attack by a nucleophile. Due to the strong -M effect of the nitro groups, these are predicted to be the carbon atoms bearing a leaving group (chlorine or bromine) and the unsubstituted carbon atom ortho and para to the nitro groups. The presence of nitro groups has been specifically linked to the appearance of negative Fukui functions, which correlate with low nucleophilicity at the affected atoms. mdpi.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) in Analogous Halogenated Nitroaromatics

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific activity, such as reactivity or toxicity. kg.ac.rsresearchgate.net These models are widely used for nitroaromatic compounds. nih.govnih.gov

For halogenated nitroaromatics, QSAR studies often model their environmental fate or toxicological endpoints. nih.govaimspress.com The models typically rely on a set of molecular descriptors that quantify various aspects of the molecule's structure and electronic properties.

Key descriptors in QSAR models for nitroaromatic compounds often include:

Hydrophobicity (logP or K_ow): This describes the tendency of a molecule to partition into non-polar environments. nih.gov

Electronic Descriptors (E_LUMO, E_HOMO): The energy of the LUMO is frequently a critical descriptor for the reactivity of nitroaromatics, as it reflects their electrophilicity and susceptibility to reductive processes. nih.govnih.gov

Steric and Structural Parameters: Descriptors like molecular weight, molar refractivity (MR), and van der Waals surface area can account for the size and shape of the molecule. nih.govhilarispublisher.com

A typical linear QSAR model can be represented by an equation like: Activity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

In a study on the reduction of substituted nitrobenzenes, the energy of the LUMO (E_LUMO) alone was able to explain 99% of the variability in the reaction rates, demonstrating its paramount importance in predicting the reactivity of these compounds. nih.gov Other studies have shown that for aquatic toxicity, hydrophobicity is a key parameter, but electronic descriptors become crucial for compounds with multiple nitro groups. nih.gov

Table 2: Common Descriptors in QSAR Models for Nitroaromatic Compounds and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Logarithm of the octanol-water partition coefficient | logP / log K_ow | Measures hydrophobicity, affecting transport and accumulation in biological systems. nih.gov |

| Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Indicates electrophilicity and susceptibility to nucleophilic attack and reduction. nih.govnih.gov |

| Energy of the Highest Occupied Molecular Orbital | E_HOMO | Relates to the ability to be oxidized. nih.gov |

| Molar Refractivity | MR | A measure of molecular volume and polarizability. nih.govaimspress.com |

These theoretical frameworks and computational methods provide a robust foundation for understanding and predicting the chemical behavior of this compound, a molecule whose properties are dominated by the strong electron-withdrawing character of its substituents.

Theoretical Models of Solvation Effects on Reaction Rates and Selectivity

The solvent environment is a critical determinant in the outcome of chemical reactions involving this compound, profoundly influencing both the rate of reaction and the regioselectivity of nucleophilic attack. Theoretical models provide a framework for understanding and predicting these effects by quantifying the complex interactions between the solvent and the reacting species, including the substrate, nucleophile, and, most importantly, the reaction intermediates and transition states.

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the addition-elimination mechanism. This process involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The solvent's primary role is to stabilize this charged intermediate, thereby lowering the activation energy of the reaction and increasing its rate. libretexts.org Theoretical models of solvation can be broadly categorized into those that treat the solvent as a uniform continuum and those that consider explicit solvent molecule interactions.

Continuum and Linear Free Energy Relationship Models

A common approach to modeling solvation effects is to use continuum models, where the solvent is treated as a homogeneous medium characterized by bulk properties like polarity and dielectric constant. The influence of these properties on reaction rates can be quantified using Linear Free Energy Relationships (LFERs). These models correlate kinetic data with empirical solvent parameters.

For instance, studies on analogous activated aryl halides have successfully employed multiparameter correlations to dissect the contributions of different solvent properties. Parameters such as the Kamlet-Taft solvatochromic parameters (π* for dipolarity/polarizability, α for hydrogen-bond acidity, and β for hydrogen-bond basicity) and the Reichardt ET(30) parameter are used to build these correlations. Research on similar systems, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, has demonstrated a simple linear correlation between the reaction rate and the ET(30) parameter, highlighting the dominant role of solvent polarity. rsc.org Similarly, investigations into the reactions of other nitro-activated substrates confirm that solvent polarity is a major factor influencing the reaction rate, while the hydrogen-bond donating ability of the solvent can also play a role. researchgate.net For this compound, an increase in solvent polarity is expected to significantly accelerate the formation of the Meisenheimer complex, as the more polar solvent can better stabilize the dispersed negative charge of this intermediate.

Specific Solvation and Mechanistic Implications

The nature of the solvent can influence which of these steps is rate-limiting. For example, in studies of 1-fluoro-2,4-dinitrobenzene, solvents with hydrogen-bond donor (HBD) properties were found to assist the departure of the fluoride (B91410) leaving group. rsc.org This specific solvation of the leaving group can accelerate the second step of the reaction to such an extent that the formation of the intermediate becomes the rate-determining step. rsc.org Conversely, in many aprotic solvents, the decomposition of the intermediate is the slower step. rsc.org Research on the hydrazinolysis of 1-chloro-2,4-dinitrobenzene (B32670) in various solvents like methanol (B129727), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) has shown that the rate-determining step can shift based on the solvent environment and the nature of the leaving group. researchgate.netccsenet.org

Solvent Effects on Reaction Selectivity

In substrates like this compound, multiple sites are available for nucleophilic attack, leading to questions of selectivity. The solvent can play a decisive role in directing the reaction toward the substitution of one group over another (e.g., chloro vs. bromo vs. nitro).

A study on the dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes with various nucleophiles in different dipolar aprotic solvents (DAS) provides significant insight. researchgate.net The ability of the solvent to solvate the ipso-σ-complex intermediate influences its thermodynamic stability and, consequently, the reaction pathway. researchgate.net Dipolar aprotic solvents are particularly effective at solvating large, soft anions. researchgate.net The selectivity was found to be highly dependent on the choice of solvent, demonstrating that the reaction outcome can be tuned. For example, the reaction with acetophenone (B1666503) oximate in acetonitrile (MeCN) leads exclusively to the replacement of a nitro group, whereas in the more polar and basic hexamethylphosphorotriamide (HMPA), both nitro and halogen substitution products are formed in a 1:1 ratio. researchgate.net This indicates that HMPA is more effective at stabilizing the transition state leading to halogen substitution compared to MeCN. researchgate.net